molecular formula C19H18N2O2S B270294 1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No. B270294
M. Wt: 338.4 g/mol
InChI Key: YWOVWIBEQVKGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a member of the oxadiazole family of compounds that have been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of 1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is not fully understood. However, it is believed to act by disrupting cellular processes that are essential for cancer cell survival. It has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has a range of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species, which can cause oxidative stress and damage to cellular components. It has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone in lab experiments is its potential as an anticancer agent. It has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its effectiveness.

Future Directions

There are several future directions for research on 1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone. One area of interest is the development of analogs with improved potency and selectivity. Another direction is the investigation of its potential as an antimicrobial agent. Finally, further studies are needed to elucidate its mechanism of action and optimize its effectiveness as an anticancer agent.

Synthesis Methods

The synthesis of 1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone involves the reaction of 2,5-dimethylphenyl hydrazine with 2-methylbenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with thiosemicarbazide to yield the final product.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been studied for its potential as an anticancer agent. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antimicrobial activity against a range of bacteria and fungi.

properties

Product Name

1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C19H18N2O2S/c1-12-8-9-14(3)16(10-12)17(22)11-24-19-21-20-18(23-19)15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3

InChI Key

YWOVWIBEQVKGIR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3C

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3C

Origin of Product

United States

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